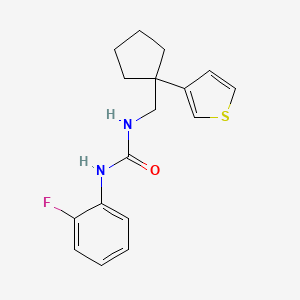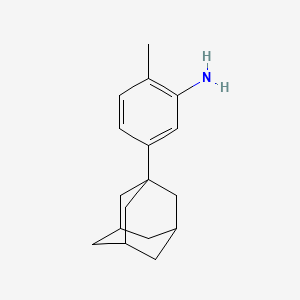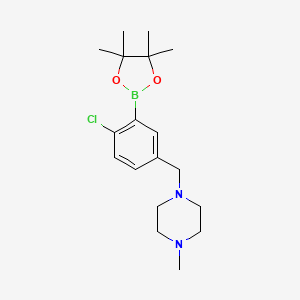
(1R*,4R*)-N1-(4-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R*,4R*)-N1-(4-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride, also known as JNJ-40411813, is a novel small molecule that has been synthesized for scientific research purposes. It is a potent antagonist of the κ-opioid receptor, which is a G protein-coupled receptor that modulates pain perception, stress responses, and addiction behaviors.
Mechanism of Action
(1R*,4R*)-N1-(4-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride acts as a selective antagonist of the κ-opioid receptor, which is widely distributed in the central nervous system and plays a key role in pain processing, stress responses, and addiction behaviors. By blocking the κ-opioid receptor, (1R*,4R*)-N1-(4-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride reduces the activity of the dynorphin/kappa opioid system, which is known to produce dysphoric and aversive effects. This leads to the attenuation of pain, stress, and addiction-related behaviors.
Biochemical and Physiological Effects:
(1R*,4R*)-N1-(4-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride has been shown to have a number of biochemical and physiological effects in preclinical models. It has been found to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a key role in mood regulation and reward processing. It also modulates the release of corticotropin-releasing factor, which is a hormone that regulates the stress response. Moreover, it has been shown to reduce the levels of pro-inflammatory cytokines, which are molecules that are involved in the immune response and contribute to pain and inflammation.
Advantages and Limitations for Lab Experiments
(1R*,4R*)-N1-(4-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride has several advantages for lab experiments. It is a highly selective and potent antagonist of the κ-opioid receptor, which allows for the investigation of the role of this receptor in various physiological and pathological processes. It also has good pharmacokinetic properties, which make it suitable for in vivo studies. However, there are some limitations to its use. It is a proprietary compound, which may limit its availability to researchers. Moreover, its effects may be species-specific, and caution should be exercised when extrapolating the results from animal studies to humans.
Future Directions
There are several future directions for the study of (1R*,4R*)-N1-(4-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride. One area of interest is the investigation of its effects on pain and inflammation in human clinical trials. Another area of interest is the exploration of its potential as a treatment for stress-related disorders, such as anxiety and depression. Moreover, the development of more selective and potent κ-opioid receptor antagonists may lead to the discovery of new therapeutic targets for the treatment of pain and addiction.
Synthesis Methods
The synthesis of (1R*,4R*)-N1-(4-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride is a multi-step process that involves the preparation of intermediate compounds and their subsequent conversion into the final product. The starting material is commercially available and can be obtained from various chemical suppliers. The synthesis method is not disclosed in the literature due to its proprietary nature.
Scientific Research Applications
(1R*,4R*)-N1-(4-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride has been extensively studied in preclinical models of pain, stress, and addiction. It has been shown to have potent analgesic effects in various pain models, including acute thermal, mechanical, and inflammatory pain. It also exhibits anxiolytic and antidepressant-like effects in animal models of stress and anxiety. Moreover, it has been found to attenuate the rewarding effects of drugs of abuse, such as cocaine and morphine, suggesting its potential as a treatment for addiction.
properties
IUPAC Name |
4-N-[(4-methylphenyl)methyl]cyclohexane-1,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.2ClH/c1-11-2-4-12(5-3-11)10-16-14-8-6-13(15)7-9-14;;/h2-5,13-14,16H,6-10,15H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEASIYRENJLDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2CCC(CC2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R*,4R*)-N1-(4-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(4-Fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea](/img/structure/B2738192.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)furan-2-carboxamide](/img/structure/B2738193.png)
![2-((2-methoxyethyl)amino)-8-methyl-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2738194.png)

![N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2738197.png)


![ethyl 2-({[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2738203.png)
![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone oxalate](/img/structure/B2738204.png)
![1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B2738205.png)